1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one
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Overview
Description
N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its complex structure, which includes a chlorophenyl group, a phenylpropyl chain, and a methylbenzene sulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Chlorophenyl)-3-phenylpropyl]-4-methylbenzene-1-sulfonamide typically involves a multi-step process. One common method starts with the reaction of 2-chlorobenzyl chloride with phenylpropylamine to form an intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product specifications.
Article on 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one
Chemical Reactions Analysis
Types of Reactions: 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the azetidinone ring to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
1-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one can be compared with other similar compounds, such as:
1-{3-[6-(4-Chlorophenyl)pyridin-3-yl]propyl}azetidin-2-one: Similar structure but with a chlorine atom instead of fluorine.
1-{3-[6-(4-Methylphenyl)pyridin-3-yl]propyl}azetidin-2-one: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in its fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
918145-74-1 |
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Molecular Formula |
C17H17FN2O |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
1-[3-[6-(4-fluorophenyl)pyridin-3-yl]propyl]azetidin-2-one |
InChI |
InChI=1S/C17H17FN2O/c18-15-6-4-14(5-7-15)16-8-3-13(12-19-16)2-1-10-20-11-9-17(20)21/h3-8,12H,1-2,9-11H2 |
InChI Key |
MXTBJTIXPHOANZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)CCCC2=CN=C(C=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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